Beta-Lactamase Inhibitory Potency: Direct Comparison with Commercial Inhibitors
NGMA demonstrates measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae with an IC50 of 4.20 µM [1]. This potency is notably superior to clavulanic acid, a widely used beta-lactamase inhibitor, which exhibits an IC50 >100 µM against the same Class C P99 enzyme, and is comparable to sulbactam (IC50 = 5.6 µM), though less potent than tazobactam (IC50 = 0.008 µM) [2].
| Evidence Dimension | Inhibitory potency (IC50) against Class C beta-lactamase |
|---|---|
| Target Compound Data | 4.20 µM (4200 nM) |
| Comparator Or Baseline | Clavulanic acid: >100 µM; Sulbactam: 5.6 µM; Tazobactam: 0.008 µM |
| Quantified Difference | NGMA is >23-fold more potent than clavulanic acid; NGMA is 1.3-fold more potent than sulbactam; Tazobactam is 525-fold more potent than NGMA |
| Conditions | In vitro enzymatic assay against Enterobacter cloacae 908R Class C beta-lactamase at 0.8 µmol concentration (NGMA data); in vitro enzymatic assay against P99 Class C beta-lactamase (comparator data) |
Why This Matters
For researchers screening maleamic acid derivatives as potential beta-lactamase inhibitors, this data provides a quantifiable benchmark for selecting NGMA over clavulanic acid or for prioritizing structural optimization relative to more potent clinical inhibitors like tazobactam.
- [1] BindingDB. Affinity Data for BDBM50112047: IC50 for Class C beta-lactamase from Enterobacter cloacae 908R. View Source
- [2] Antimicrobe.org. Table 1: IC50 Values for Inhibition of Various Β-Lactamases by Commercially Available β-Lactamase Inhibitors. View Source
